molecular formula C11H14ClN3O B6531389 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1541301-34-1

8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B6531389
CAS No.: 1541301-34-1
M. Wt: 239.70 g/mol
InChI Key: IPKFFKUTMOHIFK-UHFFFAOYSA-N
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Description

8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

The synthesis of 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesFor example, derivatives of this compound have been investigated for their inhibitory effects on specific enzymes and receptors . In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds such as 8-oxabicyclo[3.2.1]octan-3-ol and 2-oxa-1-azabicyclo[3.2.0]heptanes. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique bicyclic structure of this compound sets it apart, providing distinct chemical and biological properties .

Properties

IUPAC Name

8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-7-5-13-11(14-6-7)15-8-1-2-9(15)4-10(16)3-8/h5-6,8-10,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFFKUTMOHIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC=C(C=N3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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